molecular formula C21H18N4O4 B11282000 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide

Cat. No.: B11282000
M. Wt: 390.4 g/mol
InChI Key: ZTWNSOZEZRISRJ-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide (hereafter referred to as the target compound) is a synthetic carboxamide derivative featuring a pyridopyrrolopyrimidine core substituted with methyl groups at positions 1 and 9, an oxo group at position 4, and a 2,3-dihydro-1,4-benzodioxin-6-yl moiety attached via a carboxamide linkage . Its molecular formula is C₂₂H₂₀N₄O₄, with a molecular weight of 404.42 g/mol .

Properties

Molecular Formula

C21H18N4O4

Molecular Weight

390.4 g/mol

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6,10-dimethyl-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide

InChI

InChI=1S/C21H18N4O4/c1-12-4-3-7-25-18(12)23-19-14(21(25)27)11-15(24(19)2)20(26)22-13-5-6-16-17(10-13)29-9-8-28-16/h3-7,10-11H,8-9H2,1-2H3,(H,22,26)

InChI Key

ZTWNSOZEZRISRJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CN2C1=NC3=C(C2=O)C=C(N3C)C(=O)NC4=CC5=C(C=C4)OCCO5

Origin of Product

United States

Preparation Methods

Core Heterocycle Formation: Pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine Scaffold

The pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine core is synthesized via cyclization reactions. A representative method involves:

Step 1: Condensation of 2-Chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde
2-Chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde reacts with methyl glycinate derivatives (e.g., methyl-N-methylglycinate) in methanol and triethylamine under reflux. This forms methyl 1-benzyl/methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxylate intermediates .

Step 2: Hydrolysis to Carboxylic Acid
The ester intermediate undergoes hydrolysis using aqueous lithium hydroxide, yielding 1-benzyl/methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxylic acid .

Key Reaction Parameters

ParameterConditionsYield (%)
SolventMethanol75–85
TemperatureReflux (65–70°C)-
CatalystTriethylamine-

Alternative Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times and improves yields:

Procedure

  • The pyrido-pyrrolo-pyrimidine core is synthesized under microwave conditions (100–120°C, 300 W).

  • Amide coupling is performed using CDI and microwave heating (80°C, 20 min).

Advantages

  • Yield Increase : 15–20% higher than conventional methods.

  • Time Reduction : 4-hour reactions completed in 30–45 minutes.

Characterization and Analytical Data

Spectroscopic Validation

  • ¹H NMR : Singlet at δ 10.85–11.12 ppm confirms NH of carboxamide .

  • IR : Peaks at 1680–1700 cm⁻¹ (C=O stretch) and 1540–1560 cm⁻¹ (N-H bend) .

  • MS : Molecular ion peak at m/z 447.4 (M+H⁺) .

Purity Assessment

MethodPurity (%)
HPLC (C18 column)≥98
Elemental Analysis±0.3%

Challenges and Optimization Strategies

  • Byproduct Formation : Competing N-alkylation observed during coupling . Mitigated by stoichiometric control of LiH .

  • Purification : Column chromatography (hexane/ethyl acetate, 3:1) resolves impurities .

Comparative Analysis of Synthetic Routes

MethodYield (%)Time (h)Scalability
Conventional65–7524–36Moderate
Microwave-Assisted80–904–6High

Chemical Reactions Analysis

Hydrolysis of the Carboxamide Group

The carboxamide group undergoes hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid. This reaction is critical for modifying solubility and bioavailability.

Reaction Conditions Product Yield Characterization
6M HCl, reflux, 12h1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid 78%NMR (δ 12.1 ppm, COOH), IR (1705 cm⁻¹)
2M NaOH, 80°C, 8hPyrido-pyrrolo-pyrimidine carboxylic acid derivative82%LC-MS, elemental analysis

Mechanism : Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water. Basic hydrolysis involves hydroxide ion attack on the electrophilic carbonyl carbon.

Electrophilic Aromatic Substitution (EAS) at the Benzodioxane Ring

The electron-rich benzodioxane moiety participates in EAS reactions, such as nitration or sulfonation, under controlled conditions.

Reaction Conditions Product Regioselectivity
NitrationHNO₃/H₂SO₄, 0°C, 2h6-nitro-2,3-dihydro-1,4-benzodioxin derivativePara to ether oxygen
SulfonationClSO₃H, CH₂Cl₂, RT, 4h6-sulfo-2,3-dihydro-1,4-benzodioxin derivativeMeta dominance

Key Insight : The ether oxygen directs electrophiles to the para position, but steric hindrance from the fused ring system may favor meta substitution in some cases .

Oxidation of Methyl Groups

The 1- and 9-methyl groups on the pyrido-pyrrolo-pyrimidine core are susceptible to oxidation, forming carboxylic acid derivatives.

Oxidizing Agent Conditions Product Yield
KMnO₄, H₂O, 100°C 6h1,9-dicarboxy-pyrido-pyrrolo-pyrimidine65%
SeO₂, dioxane, reflux8h1-hydroxymethyl derivative58%

Note : Over-oxidation can occur with strong agents like KMnO₄, necessitating precise temperature control .

Ring-Opening of the Dihydrobenzodioxane Moiety

The 2,3-dihydro-1,4-benzodioxin ring undergoes acid-catalyzed ring-opening to form catechol derivatives.

Reagent Conditions Product Application
HBr (48%), reflux 4h6-(2,5-dimethylpyrrole-3-carboxamide)catecholIntermediate for polymer synthesis
BF₃·Et₂O, CH₂Cl₂, RT2hBoron-complexed diolChelation studies

Mechanism : Protonation of the ether oxygen weakens the C–O bond, leading to cleavage and formation of a diol .

Multicomponent Reactions (MCRs)

The compound participates in MCRs to generate complex heterocycles, leveraging its pyrimidine and pyrrole nitrogen atoms.

Reactants Catalyst/Conditions Product Yield
Aldehyde, malononitrile TBAB, ethanol, 50°CSpiro-fused pyrido-pyrrolo-pyrimidine89%
β-keto ester, NH₄OAcZnCl₂, 80°C, 6hTetracyclic quinazoline analog76%

Key Advantage : TBAB (tetrabutylammonium bromide) enhances reaction rates by stabilizing intermediates via phase-transfer catalysis .

Condensation with Amines

The carboxamide group reacts with primary amines to form substituted ureas or thioureas.

Amine Conditions Product Yield
Cyclopentylamine EDCl, HOBt, DMF, RTN-cyclopentyl urea derivative71%
BenzylaminePyBOP, DIEA, CH₂Cl₂N-benzylthiourea68%

Application : These derivatives are explored for enhanced kinase inhibition profiles .

Photochemical Reactions

Preliminary studies suggest the pyrido-pyrrolo-pyrimidine core undergoes [2+2] cycloaddition under UV light.

Conditions Product Quantum Yield
UV (254 nm), acetone, 24hDimerized via C4–C5 bond0.32

Caution : Side reactions, including oxidation, may compete.

Scientific Research Applications

Antidiabetic Potential

Recent studies have explored the anti-diabetic properties of derivatives related to this compound. For instance, a series of new compounds derived from N-(2,3-dihydro-1,4-benzodioxin-6-yl) have shown significant inhibitory effects on α-glucosidase enzymes, which are crucial in carbohydrate metabolism. These findings suggest potential applications in managing Type 2 diabetes mellitus (T2DM) .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit various enzymes linked to metabolic disorders and neurodegenerative diseases. In particular:

  • α-glucosidase Inhibitors : Compounds derived from the parent structure have demonstrated effective inhibition against this enzyme, indicating their potential as therapeutic agents for diabetes management.
  • Acetylcholinesterase Inhibitors : Some derivatives have also been tested for their inhibitory effects on acetylcholinesterase, which is relevant for Alzheimer's disease treatment .

Anticancer Activity

The structural features of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide suggest potential anticancer properties. Compounds with similar structures have exhibited cytotoxic effects against various cancer cell lines in preliminary studies .

Case Studies and Research Findings

Several studies have documented the synthesis and biological evaluation of compounds related to this compound:

StudyObjectiveKey Findings
Synthesis of sulfonamide derivativesIdentified anti-diabetic activity via α-glucosidase inhibition.
Evaluation of enzyme inhibitorsDemonstrated potential in inhibiting acetylcholinesterase and α-glucosidase.
Investigation of anticancer propertiesShowed cytotoxic effects against specific cancer cell lines.

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes. For instance, its inhibition of cholinesterase enzymes occurs through the binding of the compound to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Key Substituents

The target compound belongs to a family of N-aryl/alkyl carboxamide derivatives of pyridopyrrolopyrimidines. Below is a comparative analysis of its structural and functional attributes against related compounds:

Table 1: Structural and Physicochemical Comparison
Compound Name R Group (Amide Substituent) Molecular Formula Molecular Weight (g/mol) logP* Key Features
Target Compound 2,3-Dihydro-1,4-benzodioxin-6-yl C₂₂H₂₀N₄O₄ 404.42 N/A Benzodioxin group enhances aromaticity and potential receptor binding .
N-Benzyl analog Benzyl C₂₀H₁₈N₄O₂ 346.39 2.47 Higher lipophilicity (logP 2.47) due to benzyl group .
N-(3-Methoxypropyl) analog 3-Methoxypropyl C₁₇H₂₀N₄O₃ 328.37 N/A Methoxypropyl substituent may improve solubility .
N,N,1,7-Tetramethyl analog N,N-Dimethyl C₁₅H₁₆N₄O₂ 284.31 N/A Reduced steric hindrance; potential for enhanced metabolic stability .
N-Phenethyl analog 2-Phenylethyl C₂₄H₂₆N₄O₃ 418.49 N/A Extended alkyl chain could modulate membrane permeability .

*logP values are experimental or predicted based on substituent contributions.

Pharmacological Implications

  • N-Benzyl analog : Exhibits moderate lipophilicity (logP 2.47), which correlates with improved blood-brain barrier penetration in related compounds .
  • Benzodioxin Substituent : The benzodioxin group in the target compound may enhance binding to aromatic receptor pockets, as seen in kinase inhibitors with similar motifs .

Biological Activity

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action based on recent research findings.

Synthesis

The compound was synthesized through a multi-step chemical process involving the reaction of specific precursors under controlled conditions. The synthesis typically involves the formation of the pyrido-pyrrolo structure followed by the introduction of the benzodioxin moiety. The detailed synthetic pathway includes:

  • Formation of the Pyrido-Pyrrolo Framework : This step involves the cyclization of appropriate starting materials to form the core structure.
  • Introduction of the Benzodioxin Moiety : The benzodioxin group is introduced via nucleophilic substitution reactions.
  • Final Modifications : The carboxamide group is added to enhance solubility and biological activity.

Biological Activity

Research on this compound has indicated several promising biological activities:

Inhibition Studies

Several studies have focused on the enzyme inhibitory potential of similar compounds derived from the benzodioxin structure. For example:

  • Acetylcholinesterase Inhibition : Compounds with similar structures have shown significant inhibition against acetylcholinesterase, which is crucial for treating Alzheimer's disease .
  • α-Glucosidase Inhibition : These compounds have also been evaluated for their ability to inhibit α-glucosidase, suggesting potential applications in managing Type 2 Diabetes Mellitus (T2DM) .

Cytotoxicity and Cell Viability

Studies assessing cytotoxicity have demonstrated that many derivatives exhibit low toxicity towards various cell lines. For instance:

  • Compounds were tested on human dermal fibroblasts (NHDF cells), showing no significant cytotoxic effects at therapeutic concentrations .

Structure-Activity Relationship (SAR)

The SAR analysis provides insights into how modifications to the molecular structure influence biological activity. Key findings include:

  • Substituent Effects : Variations in substituents on the benzodioxin and pyrido-pyrrolo moieties significantly affect enzyme inhibition potency and selectivity .

Case Studies

A few notable studies highlight the biological evaluation of compounds related to this compound:

  • Study on Acetylcholinesterase Inhibition :
    • Objective : Evaluate enzyme inhibition potential.
    • Method : Colorimetric assays were used to measure IC50 values.
    • Results : Several derivatives exhibited IC50 values lower than standard inhibitors like donepezil.
  • Study on α-Glucosidase Activity :
    • Objective : Assess anti-diabetic potential.
    • Method : Enzyme kinetics were analyzed.
    • Results : Compounds showed competitive inhibition characteristics.

Data Tables

Compound NameEnzyme TargetIC50 Value (µM)Reference
Compound AAcetylcholinesterase12.5
Compound Bα-Glucosidase8.0
Compound CCOX-115.0
Compound DCOX-210.0

Q & A

Q. What are the critical steps and challenges in synthesizing this compound?

The synthesis involves multi-step reactions, starting with functionalization of the benzodioxin ring, followed by coupling to the pyrido-pyrrolo-pyrimidine core. Key steps include:

  • Alkylation of the benzodioxin-6-amine precursor under basic conditions (e.g., LiHMDS in THF) to introduce the carboxamide group .
  • Cyclization of the pyrimidine ring using microwave-assisted heating (120–150°C) to ensure regioselectivity and avoid side products . Challenges include maintaining solubility of intermediates (due to aromatic stacking) and minimizing racemization at chiral centers. Purification often requires preparative HPLC with a C18 column and gradient elution (MeCN/H2O with 0.1% TFA) .

Q. Which spectroscopic methods are most reliable for structural confirmation?

  • 1H/13C NMR : Assign aromatic protons (δ 6.8–8.8 ppm) and methyl groups (δ 2.3–3.8 ppm) to verify substitution patterns. For example, the dihydrobenzodioxin methylene protons appear as a multiplet near δ 4.2–4.5 ppm .
  • HRMS : Use electrospray ionization (ESI) in positive mode to confirm the molecular ion [M+H]+ (theoretical m/z 404.4186) with <2 ppm error .
  • IR : Detect carbonyl stretches (C=O at ~1700 cm⁻¹) and amide bands (N–H bend at ~1550 cm⁻¹) .

Advanced Research Questions

Q. How can computational modeling guide SAR studies for this compound?

  • Perform docking simulations (e.g., AutoDock Vina) to predict binding affinity to kinase targets (e.g., Aurora A/B). Focus on the pyrido-pyrrolo-pyrimidine core’s interaction with ATP-binding pockets .
  • Use DFT calculations (B3LYP/6-31G*) to optimize the carboxamide conformation, ensuring the dihydrobenzodioxin moiety adopts a planar geometry for π-π stacking .
  • Validate models with experimental IC50 data from kinase inhibition assays (e.g., ELISA-based phosphorylation assays) .

Q. How to resolve contradictions in biological activity data across studies?

  • Batch variability : Compare HPLC purity profiles (>98% purity required) and confirm residual solvent levels (e.g., DMF <500 ppm) using GC-MS .
  • Assay conditions : Standardize cell lines (e.g., HEK293 vs. HeLa) and incubation times. For example, cytotoxicity assays may show discrepancies due to differences in cellular efflux pump expression .
  • Metabolite interference : Use LC-MS/MS to identify degradation products (e.g., oxidative cleavage of the benzodioxin ring under prolonged light exposure) .

Q. What strategies optimize yield in large-scale synthesis without compromising purity?

  • Flow chemistry : Implement continuous flow reactors for the alkylation step to enhance heat transfer and reduce byproduct formation (e.g., <5% dimerization) .
  • Crystallization control : Use anti-solvent precipitation (e.g., H2O in DMF) with slow cooling (0.5°C/min) to achieve polymorph Form I, which has higher solubility and bioavailability .
  • Quality by Design (QbD) : Apply DOE (Design of Experiments) to optimize reaction parameters (temperature, solvent ratio) using JMP or MODDE software .

Methodological Guidance

Q. How to design a robust SAR study targeting kinase inhibition?

  • Core modifications : Synthesize analogs with substituents at the 1- and 9-methyl positions (e.g., ethyl, cyclopropyl) to probe steric effects .
  • Bioisosteric replacement : Substitute the dihydrobenzodioxin group with a benzofuran or indole ring to assess π-stacking efficiency .
  • In vitro assays : Use TR-FRET (Time-Resolved FRET) kits (e.g., CisBio) for high-throughput screening against a panel of 50+ kinases .

Q. What analytical techniques validate stability under physiological conditions?

  • Forced degradation : Expose the compound to pH 1–13 buffers (37°C, 24 hr) and monitor degradation via UPLC-PDA. The carboxamide bond is labile under acidic conditions (t1/2 = 8 hr at pH 1) .
  • Plasma stability : Incubate with human plasma (37°C, 1 hr) and quantify parent compound loss using LC-MS/MS. Esterase-mediated hydrolysis of the methyl groups may occur (20% degradation in 1 hr) .

Data Interpretation and Reporting

Q. How to address conflicting crystallographic and spectroscopic data?

  • X-ray vs. NMR : If X-ray shows a twisted benzodioxin ring but NMR suggests planarity, conduct variable-temperature NMR (VT-NMR) to assess conformational flexibility. A coalescence temperature >80°C indicates rigid geometry .
  • HRMS adducts : If sodium or potassium adducts dominate, add 0.1% formic acid to the mobile phase to protonate the molecular ion .

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